1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 2-position.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as these, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The broad range of biological activities exhibited by imidazole derivatives suggests that they may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. For example, the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzaldehyde in the presence of a reducing agent can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, reduction, and purification. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound finds applications in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
- 5-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
- 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanamine
Uniqueness
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group at the 2-position enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOHCIPMNHJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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